

Diethyl 4-(diphenylamino)benzylphosphonate

CAS number 126150-12-7

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Compound of Interest

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| Compound Name: | Diethyl 4-(diphenylamino)benzylphosphonate |
| Cat. No.: | B182314 |

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Diethyl 4-(diphenylamino)benzylphosphonate: A Technical Guide

CAS Number: 126150-12-7

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **Diethyl 4-(diphenylamino)benzylphosphonate**, a phosphonate ester of significant interest in organic synthesis and potentially in the development of novel therapeutic agents. This document details the compound's physicochemical properties, provides a putative multi-step synthesis protocol based on established chemical transformations, and explores its potential biological activities and mechanism of action by drawing parallels with structurally related compounds. The information is presented to be a valuable resource for researchers in medicinal chemistry, materials science, and drug discovery.

Physicochemical Properties

A summary of the key physicochemical properties of **Diethyl 4-(diphenylamino)benzylphosphonate** is presented in Table 1.

| Property | Value | Reference |
|-------------------|---|-----------|
| CAS Number | 126150-12-7 | N/A |
| Molecular Formula | C ₂₃ H ₂₆ NO ₃ P | N/A |
| Molecular Weight | 395.43 g/mol | N/A |
| Melting Point | 82-84 °C | N/A |
| Density | 1.163 g/cm ³ | N/A |
| Appearance | White solid (predicted) | N/A |
| Solubility | Soluble in methanol | N/A |

Synthesis and Experimental Protocols

While a direct, peer-reviewed synthesis protocol for **Diethyl 4-(diphenylamino)benzylphosphonate** is not readily available in the public domain, a plausible and robust synthetic route can be devised based on well-established organic chemistry reactions. The proposed synthesis is a three-step process starting from triphenylamine, as outlined below.

Step 1: Synthesis of 4-(Diphenylamino)benzaldehyde

This step involves the formylation of triphenylamine using the Vilsmeier-Haack reaction.

Experimental Protocol:

- In a round-bottom flask, cool N,N-dimethylformamide (DMF) to 0 °C.
- Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with constant stirring. Maintain the temperature at 0 °C.
- After the addition is complete, add triphenylamine to the mixture.
- Gradually warm the reaction mixture to 70-100 °C and stir for several hours.
- Monitor the reaction progress using thin-layer chromatography (TLC).

- Upon completion, cool the reaction mixture to room temperature and pour it into ice water.
- Neutralize the mixture with a suitable base, such as sodium hydroxide or sodium acetate solution, to a pH of 7.
- Extract the aqueous layer with an organic solvent like ethyl acetate or dichloromethane.
- Combine the organic extracts and dry over anhydrous magnesium sulfate.
- Remove the solvent under reduced pressure to obtain the crude product.
- Purify the crude 4-(diphenylamino)benzaldehyde by column chromatography on silica gel or by recrystallization from a suitable solvent like methanol to yield a solid product.

Step 2: Synthesis of (4-(Diphenylamino)phenyl)methanol

This step involves the reduction of the aldehyde functional group of 4-(diphenylamino)benzaldehyde to a primary alcohol.

Experimental Protocol:

- Dissolve 4-(diphenylamino)benzaldehyde in a suitable solvent, such as methanol, ethanol, or a mixture of tetrahydrofuran (THF) and methanol.
- Cool the solution in an ice bath to 0 °C.
- Slowly add a reducing agent, such as sodium borohydride (NaBH4), in small portions to the stirred solution.[1][2]
- Continue stirring the reaction mixture at 0 °C for a specified time and then allow it to warm to room temperature.
- Monitor the reaction by TLC until the starting material is consumed.
- Quench the reaction by the slow addition of water or a dilute acid solution (e.g., 1 M HCl) to decompose the excess NaBH4 and the borate ester complex.[3]
- Extract the product into an organic solvent like ethyl acetate.

- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield (4-(diphenylamino)phenyl)methanol.
- If necessary, the product can be further purified by column chromatography.

Step 3: Synthesis of 4-(Diphenylamino)benzyl Bromide

This step involves the conversion of the benzyl alcohol to the corresponding benzyl bromide.

Experimental Protocol:

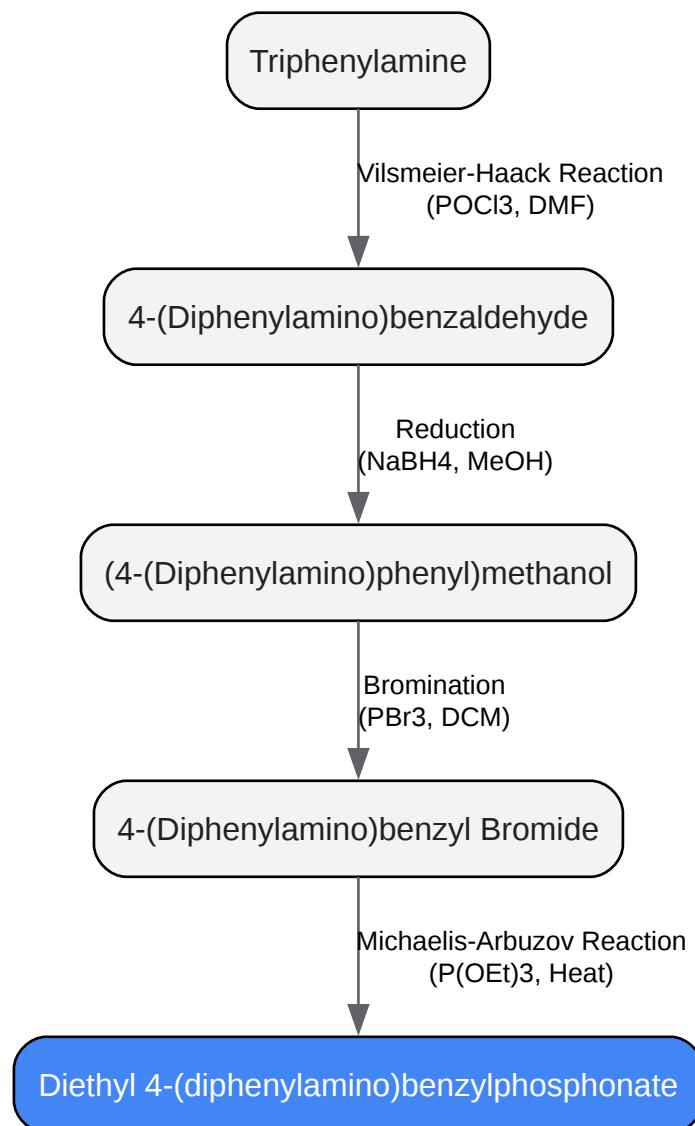
- Dissolve (4-(diphenylamino)phenyl)methanol in an anhydrous aprotic solvent such as dichloromethane (DCM) or diethyl ether under an inert atmosphere (e.g., nitrogen or argon).
- Cool the solution to 0 °C in an ice bath.
- Slowly add a brominating agent, such as phosphorus tribromide (PBr₃), dropwise to the stirred solution.^{[4][5]}
- Stir the reaction at 0 °C for an hour and then allow it to warm to room temperature.
- Monitor the reaction by TLC.
- Upon completion, carefully quench the reaction by pouring it into ice water.
- Separate the organic layer, and wash it sequentially with a saturated sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure to obtain the crude 4-(diphenylamino)benzyl bromide. This intermediate is often used in the next step without further purification due to its potential lability.

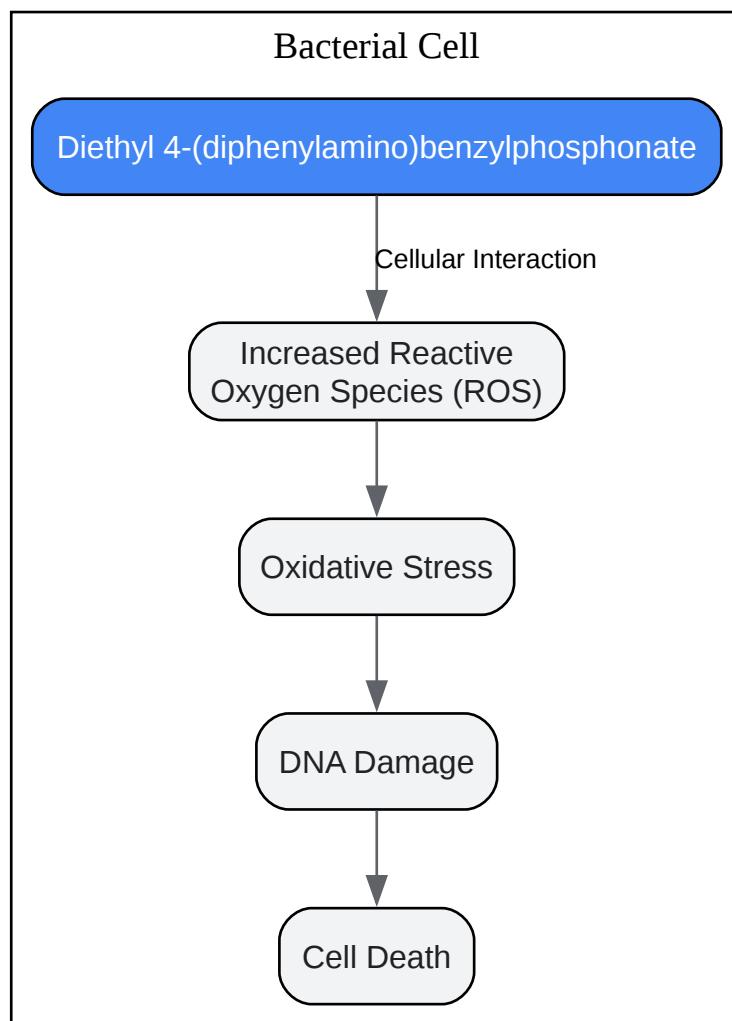
Step 4: Synthesis of Diethyl 4-(diphenylamino)benzylphosphonate

The final step is the Michaelis-Arbuzov reaction, which forms the carbon-phosphorus bond.^{[6][7][8][9]}

Experimental Protocol:

- In a reaction vessel equipped with a condenser, place the crude 4-(diphenylamino)benzyl bromide.
- Add an excess of triethyl phosphite to the vessel.
- Heat the reaction mixture, typically to a temperature between 120-160 °C, and maintain it for several hours.^[8] The reaction is often run neat (without solvent).
- Monitor the formation of the product by TLC or GC-MS.
- After the reaction is complete, cool the mixture to room temperature.
- Remove the excess triethyl phosphite and the ethyl bromide byproduct by vacuum distillation.
- The resulting crude **Diethyl 4-(diphenylamino)benzylphosphonate** can be purified by column chromatography on silica gel to yield the final product.





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